VEGF Receptor 2 Kinase Inhibitor II VEGF Receptor 2 Kinase Inhibitor II Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ; IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).
Brand Name: Vulcanchem
CAS No.: 288144-20-7
VCID: VC0160859
InChI: InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
SMILES: C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Molecular Formula: C17H15BrN2O
Molecular Weight: 343.2 g/mol

VEGF Receptor 2 Kinase Inhibitor II

CAS No.: 288144-20-7

Reference Standards

VCID: VC0160859

Molecular Formula: C17H15BrN2O

Molecular Weight: 343.2 g/mol

VEGF Receptor 2 Kinase Inhibitor II - 288144-20-7

CAS No. 288144-20-7
Product Name VEGF Receptor 2 Kinase Inhibitor II
Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
IUPAC Name (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Standard InChI InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Standard InChIKey RFHPWPWVGFSLOP-ZROIWOOFSA-N
Isomeric SMILES C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
SMILES C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Canonical SMILES C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Description Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ; IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).
Synonyms (3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one
Reference 1.Sun, L.,Tran, N.,Liang, C., et al. Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ tyrosine kinases. Journal of Medic
PubChem Compound 5329155
Last Modified Nov 11 2021
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